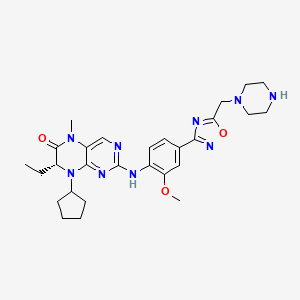

Plk1-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H37N9O3 |

|---|---|

Molecular Weight |

547.7 g/mol |

IUPAC Name |

(7R)-8-cyclopentyl-7-ethyl-2-[2-methoxy-4-[5-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]anilino]-5-methyl-7H-pteridin-6-one |

InChI |

InChI=1S/C28H37N9O3/c1-4-21-27(38)35(2)22-16-30-28(33-26(22)37(21)19-7-5-6-8-19)31-20-10-9-18(15-23(20)39-3)25-32-24(40-34-25)17-36-13-11-29-12-14-36/h9-10,15-16,19,21,29H,4-8,11-14,17H2,1-3H3,(H,30,31,33)/t21-/m1/s1 |

InChI Key |

CQQFCBITQKNHPX-OAQYLSRUSA-N |

Isomeric SMILES |

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C5=NOC(=N5)CN6CCNCC6)OC)C |

Canonical SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C5=NOC(=N5)CN6CCNCC6)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Polo-like Kinase 1 (Plk1) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor termed "Plk1-IN-6" was not found in the available scientific literature. This guide provides a comprehensive overview of the mechanism of action of well-characterized Polo-like Kinase 1 (Plk1) inhibitors, which is expected to be representative of novel agents targeting this kinase.

Introduction to Plk1 and its Role in Cancer

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2][3][4] Its functions are essential for several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][3][4] Plk1 expression and activity are tightly regulated, peaking during the G2/M phase of the cell cycle.[1][3]

Structurally, Plk1 consists of an N-terminal kinase domain (KD) and a C-terminal polo-box domain (PBD).[2] The KD is responsible for its catalytic activity, while the PBD is crucial for its subcellular localization and substrate recognition by binding to phosphoserine/threonine motifs, often primed by other kinases like Cdk1.[2]

The activation of Plk1 is a critical step for mitotic entry and is initiated by the phosphorylation of Threonine 210 (Thr210) in its T-loop by Aurora A kinase, a process facilitated by the cofactor Bora.[1][2][5] Once activated, Plk1 phosphorylates a multitude of downstream substrates, orchestrating the complex series of events required for cell division.

Given its critical role in cell proliferation, Plk1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis and tumor aggressiveness.[2][6] This dependency of cancer cells on high levels of Plk1 activity has made it an attractive target for the development of anticancer therapies.

Mechanism of Action of Plk1 Inhibitors

The majority of Plk1 inhibitors that have been developed are ATP-competitive, targeting the kinase domain to block its catalytic activity. By binding to the ATP-binding pocket of the Plk1 KD, these inhibitors prevent the phosphorylation of Plk1 substrates, thereby disrupting the normal progression of mitosis.

The primary consequence of Plk1 inhibition is a prolonged mitotic arrest at the G2/M phase of the cell cycle.[4][7] This arrest is characterized by the formation of aberrant mitotic spindles and the failure of proper chromosome alignment and segregation.[4] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Quantitative Data for Representative Plk1 Inhibitors

The following tables summarize the in vitro and in vivo activity of several well-characterized Plk1 inhibitors. This data is essential for comparing the potency and efficacy of different compounds.

Table 1: In Vitro Potency of Selected Plk1 Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference |

| BI 2536 | Plk1 | 0.83 | HeLa | [2] |

| Volasertib (BI 6727) | Plk1 | 0.87 | Various | [8] |

| Onvansertib (NMS-1286937) | Plk1 | 2 | Various | [1] |

| Rigosertib | Plk1, PI3K | 9 | Various | [2] |

| Hit-4 | Plk1 | 0.02261 | DU-145 | [8] |

Table 2: In Vivo Efficacy of Selected Plk1 Inhibitors

| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| BI 2536 | HCT116 Xenograft | 10-50 mg/kg | Significant | [9] |

| Volasertib | AML Xenograft | 10-25 mg/kg | Significant | [2] |

| Onvansertib | SCLC PDX | 50 mg/kg | Significant | [6] |

| Rigosertib | SCLC PDX | 250 mg/kg | Significant | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize Plk1 inhibitors.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on Plk1 kinase activity.

-

Principle: A recombinant Plk1 enzyme is incubated with a specific substrate peptide and ATP. The amount of phosphorylated substrate is quantified, typically using methods like ADP-Glo™, which measures the amount of ADP produced.[10]

-

Protocol:

-

Prepare a reaction mixture containing Plk1 kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT), recombinant Plk1 enzyme, and the test inhibitor at various concentrations.[10]

-

Initiate the reaction by adding the substrate peptide (e.g., a biotinylated peptide derived from a known Plk1 substrate) and ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of product formed. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-based luminescence reaction.[10]

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell Viability Assay

This assay determines the effect of a Plk1 inhibitor on the proliferation and survival of cancer cells.

-

Principle: Cancer cells are treated with the inhibitor for a specific duration, and the number of viable cells is measured using a metabolic indicator like MTT or a luminescent readout like CellTiter-Glo®.

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the Plk1 inhibitor or vehicle control (DMSO) for 48-72 hours.[7]

-

For an MTT assay, add MTT solution to each well and incubate for 1.5-4 hours to allow for the formation of formazan crystals.[7]

-

Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 540 nm.[7]

-

For a CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and measure the luminescence.

-

Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

-

Cell Cycle Analysis

This assay is used to determine the cell cycle phase at which a Plk1 inhibitor induces arrest.

-

Principle: Cells are treated with the inhibitor, and their DNA content is stained with a fluorescent dye (e.g., propidium iodide). The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is then analyzed by flow cytometry.

-

Protocol:

-

Treat cancer cells with the Plk1 inhibitor or vehicle control for a specified time (e.g., 24 hours).[7]

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[7]

-

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of a Plk1 inhibitor in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the Plk1 inhibitor, and tumor growth is monitored over time.

-

Protocol:

-

Inject a suspension of cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the Plk1 inhibitor or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily, weekly) and route (e.g., oral, intravenous).[6]

-

Measure tumor volume using calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the core signaling pathway of Plk1 activation and the general workflow for characterizing a Plk1 inhibitor.

Caption: Plk1 Activation and Downstream Signaling Pathway.

Caption: General Workflow for Plk1 Inhibitor Characterization.

Conclusion

Plk1 remains a highly validated and promising target for cancer therapy. The mechanism of action of Plk1 inhibitors is well-understood, primarily involving the induction of mitotic arrest and subsequent apoptosis in cancer cells. The development of potent and selective Plk1 inhibitors continues to be an active area of research, with several agents progressing through clinical trials. This guide provides a foundational understanding of the core principles and methodologies used to characterize these important therapeutic agents.

References

- 1. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A methylation-phosphorylation switch determines Plk1 kinase activity and function in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. promega.jp [promega.jp]

The Discovery and Synthesis of Plk1-IN-6: A Potent and Selective PLK1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Polo-like kinase 1 (PLK1) is a critical regulator of the cell cycle, and its overexpression is implicated in the pathology of numerous human cancers. Consequently, the development of potent and selective PLK1 inhibitors represents a promising therapeutic strategy. This whitepaper details the discovery and synthesis of Plk1-IN-6, a novel dihydropteridone derivative featuring an oxadiazole moiety, which demonstrates exceptional potency and selectivity for PLK1. This document provides a comprehensive overview of its biological activity, a detailed (proposed) synthesis protocol, and methodologies for key biological assays, intended to serve as a technical guide for researchers in oncology and drug discovery.

Introduction to Plk1 as a Therapeutic Target

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[1][2] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2/M phase.[2] In numerous malignancies, including breast and colorectal cancers, PLK1 is overexpressed, and this heightened expression often correlates with poor prognosis.[3][4] The reliance of cancer cells on elevated PLK1 activity for their proliferation and survival makes it an attractive target for therapeutic intervention. Inhibition of PLK1 can lead to mitotic arrest and subsequent apoptosis in cancer cells.[5]

Discovery of this compound (Compound 21g)

This compound (also referred to as compound 21g in the primary literature) was identified through the optimization of a series of novel dihydropteridone derivatives.[6] The design strategy focused on incorporating an oxadiazole moiety to enhance the metabolic stability and potency of the compounds. This effort culminated in the discovery of this compound, which exhibits a remarkable inhibitory capability against PLK1.

Structure-Activity Relationship (SAR)

The development of this compound involved the synthesis and evaluation of a series of dihydropteridone derivatives. While the complete SAR data from the primary publication is not publicly available, the general findings indicate that the incorporation of the 5-(tert-butyl)-1,3,4-oxadiazole moiety on the piperidine ring, coupled with the dihydropteridinone core, is crucial for the high-potency inhibition of PLK1. The tert-butyl group likely occupies a key hydrophobic pocket in the ATP-binding site of the kinase.

Biological Activity of this compound

This compound has demonstrated potent and selective inhibition of PLK1 and significant anti-proliferative effects in various cancer cell lines.

Kinase Inhibitory Activity

This compound is a highly potent inhibitor of PLK1 with a reported half-maximal inhibitory concentration (IC50) in the sub-nanomolar range.

| Target | IC50 (nM) |

| PLK1 | 0.45 |

| Table 1: In vitro kinase inhibitory activity of this compound.[6] |

Anti-proliferative Activity

The compound has shown significant anti-proliferative activity against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 8.64 |

| HCT-116 | Colon Cancer | 26.0 |

| MDA-MB-231 | Breast Cancer | 14.8 |

| MV4-11 | Acute Myeloid Leukemia | 47.4 |

| Table 2: Anti-proliferative activity of this compound in various cancer cell lines.[6] |

Pharmacokinetic Properties

Preliminary pharmacokinetic studies in mice have indicated that this compound possesses favorable properties, including good oral bioavailability.

| Parameter | Value |

| Bioavailability (Mouse) | 77.4% |

| Table 3: Pharmacokinetic parameters of this compound.[6] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the dihydropteridinone core and the attachment of the substituted piperidinyl-oxadiazole side chain. While the exact, detailed protocol from the primary literature's supplementary information is not publicly accessible, a proposed synthetic route based on established chemical methodologies for similar structures is outlined below.

Proposed Synthetic Pathway

References

- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Polo-like Kinase 1 Predicts Lymph Node Metastasis in Middle Eastern Colorectal Cancer Patients; Its Inhibition Reverses 5-Fu Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PLK1 has tumor-suppressive potential in APC-truncated colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RO3280: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Plk1-IN-6 structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (Plk1) is a critical regulator of cell cycle progression, and its overexpression is a hallmark of many human cancers, making it a prime target for anticancer drug development. This technical guide provides an in-depth overview of Plk1-IN-6, a potent and selective inhibitor of Plk1. This document details the chemical structure, properties, and biological activity of this compound, along with representative experimental protocols for its synthesis and evaluation. Furthermore, it visualizes the key signaling pathways involving Plk1 to provide a comprehensive resource for researchers in oncology and drug discovery.

Chemical and Physical Properties

This compound, also referred to as compound 21g in its primary publication, is a novel dihydropteridone derivative containing an oxadiazole moiety.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (S)-8-((4-(5-((piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)phenyl)amino)-7-cyclopentyl-5-ethyl-6-methyl-5,6,7,8-dihydropteridin-7(6H)-one | MedChemExpress |

| Molecular Formula | C28H37N9O3 | [2] |

| Molecular Weight | 547.65 g/mol | [2] |

| SMILES | CC[C@@H]1C(N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C5=NOC(CN6CCNCC6)=N5)OC)C)=O | [2] |

| Solubility | Information not publicly available. General solubility for similar compounds suggests solubility in DMSO. | |

| Stability | This compound shows moderate metabolism with a half-life of 25.7 minutes in human liver microsomes. | [2] |

Biological Activity

This compound is a highly potent inhibitor of Plk1 kinase activity and demonstrates significant anti-proliferative effects across a range of cancer cell lines.

Kinase Inhibitory Activity

| Target | IC50 (nM) | Reference |

| Plk1 | 0.45 | [2] |

Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer | 8.64 | [2] |

| HCT-116 | Colon Cancer | 26.0 | [2] |

| MDA-MB-231 | Breast Cancer | 14.8 | [2] |

| MV4-11 | Acute Myeloid Leukemia | 47.4 | [2] |

In Vivo Pharmacokinetics

| Species | Administration | Dose (mg/kg) | Half-life (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Sprague Dawley Rat | i.v. | 1 | 10.1 | - | - | [2] |

| Sprague Dawley Rat | i.g. | 10 | - | 26800 | 11.4 | [2] |

| Balb/c Mouse | i.g. | 10 | 2.73 | 11227 | 77.4 | [2] |

Plk1 Signaling Pathway

Plk1 plays a pivotal role in multiple stages of mitosis. Its inhibition by this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Plk1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound, based on general methodologies in the field. For the exact procedures, please refer to the primary publication by Li et al. (2023) in the European Journal of Medicinal Chemistry.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the dihydropteridone core and subsequent addition of the oxadiazole-containing side chain.

Caption: General Synthetic Workflow for this compound.

Representative Protocol:

-

Dihydropteridone Core Synthesis: Synthesis of the core structure would likely begin with commercially available pyrimidine derivatives, followed by cyclization reactions to form the bicyclic dihydropteridone system.

-

Side Chain Synthesis: The oxadiazole-containing side chain would be synthesized separately, likely starting from a substituted benzoic acid. This would involve the formation of the oxadiazole ring and the introduction of the piperazine moiety.

-

Coupling: The final step would involve a coupling reaction, such as a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, to link the dihydropteridone core with the synthesized side chain.

-

Purification: The final compound would be purified using standard techniques such as column chromatography and/or preparative high-performance liquid chromatography (HPLC). Characterization would be performed using techniques like NMR and mass spectrometry.

Plk1 Kinase Assay

The inhibitory activity of this compound against Plk1 is typically determined using a kinase assay that measures the phosphorylation of a substrate.

Caption: General Workflow for a Plk1 Kinase Assay.

Representative Protocol (ADP-Glo™ Kinase Assay):

-

Reagent Preparation: Recombinant human Plk1 enzyme, a suitable substrate (e.g., a specific peptide or a generic substrate like casein), and ATP are prepared in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[3] this compound is serially diluted in DMSO.

-

Kinase Reaction: The kinase reaction is initiated by adding the Plk1 enzyme to wells of a microplate containing the substrate, ATP, and varying concentrations of this compound. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).[3]

-

ADP Detection: After the kinase reaction, the amount of ADP produced is quantified using a detection reagent such as the ADP-Glo™ Kinase Assay kit. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then measured using a luciferase/luciferin reaction.[3]

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for this compound is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

The anti-proliferative activity of this compound on cancer cell lines is commonly assessed using a cell viability assay, such as the MTT or CellTiter-Glo® assay.

Representative Protocol (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a specific density (e.g., 4 x 10³ cells/well) and allowed to adhere overnight.[4]

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 72 hours).[5]

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are then solubilized by adding a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Conclusion

This compound is a potent and selective small molecule inhibitor of Plk1 with significant anti-proliferative activity against a range of cancer cell lines and favorable pharmacokinetic properties in preclinical models. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the underlying signaling pathways. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and other Plk1 inhibitors in the development of novel cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. promega.jp [promega.jp]

- 4. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The Biological Activity of Plk1-IN-6 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis.[1] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapeutics.[1][2] Plk1-IN-6 is a potent and selective inhibitor of Plk1 that has demonstrated significant anti-proliferative activity in various cancer cell lines. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cell cycle progression and apoptosis, and its impact on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising anti-cancer agent.

Introduction to this compound

This compound is a novel dihydropteridinone derivative that potently and selectively inhibits the kinase activity of Plk1.[3] It exhibits a high degree of selectivity for Plk1, which is crucial for minimizing off-target effects and associated toxicities. The core mechanism of action of Plk1 inhibitors, including this compound, involves the disruption of mitotic progression, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[4]

Quantitative Biological Activity of this compound

The inhibitory potency of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Enzymatic Inhibition of Plk1 by this compound

| Parameter | Value | Reference |

| IC50 (Plk1) | 0.45 nM | [3] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer | 8.64 | [3] |

| HCT-116 | Colon Cancer | 26.0 | [3] |

| MDA-MB-231 | Breast Cancer | 14.8 | [3] |

| MV4-11 | Leukemia | 47.4 | [3] |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of Plk1 kinase activity, which disrupts the normal progression of the cell cycle, leading to mitotic arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

Plk1 is a master regulator of the G2/M transition and mitotic progression.[5] It is responsible for the activation of the Cdc25C phosphatase, which in turn activates the Cyclin B1/CDK1 complex, a key driver of mitotic entry.[6] Inhibition of Plk1 by this compound prevents the activation of Cdc25C, leading to the accumulation of cells in the G2 phase of the cell cycle.[3] This G2 arrest is a hallmark of Plk1 inhibition.

Induction of Apoptosis

Prolonged arrest in mitosis due to Plk1 inhibition ultimately triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspases and the cleavage of key cellular substrates, leading to programmed cell death.[5] Studies have shown that this compound induces apoptosis in cancer cells in a dose-dependent manner.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Plk1 Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Plk1.

-

Principle: A luminescent kinase assay, such as ADP-Glo™, measures the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to the kinase activity.

-

Materials:

-

Recombinant human Plk1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]

-

Substrate (e.g., casein or a specific peptide substrate)

-

ATP

-

This compound (at various concentrations)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add Plk1 enzyme, substrate, and this compound solution.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).[7]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay

This assay determines the anti-proliferative effect of this compound on cancer cells.

-

Principle: A colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, measures the metabolic activity of viable cells.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, MDA-MB-231, MV4-11)

-

Complete cell culture medium

-

This compound (at various concentrations)

-

MTT reagent or CellTiter-Glo® reagent

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).[8]

-

Add the viability reagent (MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle distribution.

-

Principle: Flow cytometry analysis of cells stained with a DNA-intercalating dye, such as propidium iodide (PI), allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

-

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Complete cell culture medium

-

This compound (at various concentrations)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for a defined period (e.g., 24 hours).[8]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

-

Apoptosis Assay

This assay quantifies the induction of apoptosis by this compound.

-

Principle: Flow cytometry analysis of cells co-stained with Annexin V and a viability dye (e.g., PI or 7-AAD) allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Complete cell culture medium

-

This compound (at various concentrations)

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 48 hours).[5]

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

-

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis following treatment with this compound.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.

-

Materials:

-

Cancer cell line (e.g., HCT-116)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-Plk1, anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control (e.g., β-actin) to normalize protein levels.

-

Signaling Pathways Affected by this compound

Inhibition of Plk1 by this compound has downstream consequences on multiple signaling pathways that regulate cell proliferation and survival.

Key downstream effects of Plk1 inhibition include:

-

Decreased Phosphorylation of Mitotic Substrates: Plk1 phosphorylates a multitude of proteins to orchestrate mitosis. Inhibition by this compound would be expected to decrease the phosphorylation of key substrates such as Cyclin B1 (affecting its nuclear import)[10] and components of the anaphase-promoting complex.

-

Reduced Histone H3 Phosphorylation: While not a direct target, Plk1 activity is required for the full phosphorylation of Histone H3 at Serine 10, a hallmark of mitotic chromatin condensation.[11]

-

Modulation of Apoptotic Pathways: Plk1 can phosphorylate and regulate the activity of proteins involved in apoptosis, such as components of the Bcl-2 family.[12] Inhibition of Plk1 can shift the balance towards a pro-apoptotic state.

Conclusion

This compound is a highly potent and selective inhibitor of Plk1 with significant anti-proliferative activity against a range of cancer cell lines. Its mechanism of action is consistent with the known roles of Plk1 in cell cycle control, leading to G2/M arrest and the induction of apoptosis. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers interested in further exploring the therapeutic potential of this compound and other Plk1 inhibitors in oncology. Further in vivo studies are warranted to fully elucidate the efficacy and safety profile of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel dihydropteridone derivatives possessing oxadiazoles moiety as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. embopress.org [embopress.org]

- 7. promega.jp [promega.jp]

- 8. aacrjournals.org [aacrjournals.org]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. Polo-like kinase 1 phosphorylates cyclin B1 and targets it to the nucleus during prophase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

A Technical Guide to the Polo-like Kinase 1 (Plk1) Signaling Pathway and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific inhibitor designated "Plk1-IN-6" did not yield information on a compound with this name in the public domain. Therefore, this guide provides a comprehensive overview of the Polo-like Kinase 1 (Plk1) signaling pathway and the effects of its inhibition, using data from well-characterized, publicly recognized inhibitors as examples.

Polo-like kinase 1 (Plk1) is a critical serine/threonine kinase that plays a central role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] Its multifaceted functions include involvement in centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][2][4] The expression of Plk1 fluctuates throughout the cell cycle, peaking during the G2/M phase.[2] Due to its essential role in cell division and its frequent overexpression in various human cancers, Plk1 has emerged as a promising target for anticancer drug development.[1][3] High Plk1 expression often correlates with a poorer prognosis in cancer patients.[3]

Core Plk1 Signaling Pathway

The activity of Plk1 is tightly regulated throughout the cell cycle. A key activation step involves the phosphorylation of a conserved threonine residue (Thr210) in its T-loop by the Aurora A kinase, a process facilitated by the cofactor Bora.[1][5] Once activated, Plk1 phosphorylates a multitude of downstream substrates to orchestrate mitotic progression. For instance, Plk1 contributes to the activation of the Cyclin B/CDK1 complex, a master regulator of mitotic entry, by phosphorylating and activating the phosphatase CDC25C, while simultaneously inhibiting the WEE1 and MYT1 kinases.[1][6]

Beyond mitotic entry, Plk1's localization is highly dynamic, moving from centrosomes in prophase to kinetochores in metaphase, and finally to the central spindle and midbody during anaphase and telophase, respectively.[4] This precise spatiotemporal control allows Plk1 to regulate distinct mitotic events, including the establishment of the spindle assembly checkpoint (SAC) and the proper attachment of microtubules to kinetochores.[1][4] Inhibition of Plk1 disrupts these processes, leading to mitotic arrest and often, apoptotic cell death in cancer cells.[1][7]

References

- 1. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A methylation-phosphorylation switch determines Plk1 kinase activity and function in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 7. Quantitative Phospho-proteomics to Investigate the Polo-like Kinase 1-Dependent Phospho-proteome - PMC [pmc.ncbi.nlm.nih.gov]

The Conductor of the Mitotic Symphony: An In-depth Technical Guide to the Role of Polo-like Kinase 1 (Plk1) in Mitotic Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (Plk1) is a master regulator of mitotic progression, orchestrating a multitude of cellular events to ensure the faithful segregation of genetic material. This technical guide provides a comprehensive overview of the multifaceted roles of Plk1, from the G2/M transition to cytokinesis. It delves into the molecular mechanisms of Plk1 regulation, its key substrates, and its intricate involvement in crucial mitotic processes including centrosome maturation, spindle assembly, chromosome segregation, and the spindle assembly checkpoint. This document also presents detailed experimental protocols for studying Plk1 function and summarizes key quantitative data to facilitate a deeper understanding of its dynamic activity and impact on cell division. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers in the field.

Introduction

Polo-like kinase 1 (Plk1) is a highly conserved serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1] Its expression and activity are tightly regulated, peaking during the G2 and M phases of the cell cycle.[1][2] Plk1 is a member of the Polo-like kinase family, which in mammals includes five members (Plk1-5), each with distinct cellular functions. Plk1, the most extensively studied member, is indispensable for mitotic entry, centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1] Given its critical role in cell proliferation, Plk1 has emerged as a prominent target for the development of anti-cancer therapies.[3] This guide aims to provide a detailed technical resource on the functions of Plk1 in mitotic progression, catering to the needs of researchers, scientists, and professionals involved in drug development.

The Dynamic Regulation of Plk1 Activity

The activity of Plk1 is meticulously controlled throughout the cell cycle, primarily through phosphorylation and subcellular localization.

Activation at the G2/M Transition

The transition from G2 to M phase is a critical control point in the cell cycle, and Plk1 activation is a key event in this process. The primary mechanism of Plk1 activation involves the phosphorylation of a conserved threonine residue (Thr210) in its T-loop by the Aurora A kinase, a process that is facilitated by the cofactor Bora.[4][5][6]

The activation cascade can be summarized as follows:

-

Bora Accumulation in G2: The protein Bora begins to accumulate during the G2 phase.[4]

-

Formation of the Bora-Aurora A-Plk1 Complex: Bora acts as a scaffold, bringing Aurora A and Plk1 into close proximity.[5]

-

Aurora A-mediated Phosphorylation: Aurora A phosphorylates Plk1 at Thr210, leading to a conformational change that significantly increases Plk1's kinase activity.[4][6]

-

Positive Feedback Loop: Once activated, Plk1 can phosphorylate and activate the phosphatase Cdc25C, which in turn removes inhibitory phosphates from Cyclin-dependent kinase 1 (Cdk1). Activated Cdk1-Cyclin B1 then promotes mitotic entry and can further activate Plk1, establishing a positive feedback loop that ensures a swift and irreversible transition into mitosis.

Subcellular Localization: The Polo-Box Domain (PBD)

A key feature of Plk1 is its C-terminal Polo-Box Domain (PBD), which is crucial for its subcellular localization and substrate recognition. The PBD recognizes and binds to specific phosphoserine/threonine-containing motifs, often primed by other kinases such as Cdk1. This "phospho-dependent" docking mechanism ensures that Plk1 is recruited to specific subcellular structures at the appropriate time during mitosis, including centrosomes, kinetochores, and the central spindle.

Multifaceted Roles of Plk1 in Mitotic Progression

Plk1's influence extends across all stages of mitosis, where it phosphorylates a vast array of substrates to drive key mitotic events.

Centrosome Maturation and Bipolar Spindle Assembly

During the transition from G2 to prophase, Plk1 is recruited to centrosomes, where it plays a critical role in their maturation. Centrosome maturation involves the recruitment of γ-tubulin ring complexes (γ-TuRCs) and other pericentriolar material (PCM) components, which enhances the microtubule-nucleating capacity of the centrosomes. This is essential for the formation of a robust bipolar spindle.

Chromosome Segregation and the Spindle Assembly Checkpoint (SAC)

Plk1 is a critical component of the machinery that ensures accurate chromosome segregation. It localizes to kinetochores during prometaphase and metaphase, where it performs several key functions:

-

Kinetochore-Microtubule Attachments: Plk1 contributes to the stability of kinetochore-microtubule attachments.

-

Spindle Assembly Checkpoint (SAC): Plk1 plays a complex role in the SAC, a surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Plk1 can both promote and silence the SAC. It contributes to the recruitment of SAC components like Mad2 to unattached kinetochores, thereby activating the checkpoint.[7] Conversely, once proper attachments are formed, Plk1 is involved in silencing the checkpoint to allow anaphase to proceed.[8]

Cytokinesis

Following chromosome segregation in anaphase, Plk1 relocates to the central spindle and the midbody. Here, it is essential for the final stage of cell division, cytokinesis, where it regulates the assembly and contraction of the actomyosin ring that physically separates the two daughter cells.

Quantitative Data on Plk1 in Mitosis

The dynamic nature of Plk1's role in mitosis is reflected in quantitative changes in its activity and the timing of mitotic events upon its perturbation.

| Parameter | Stage/Condition | Quantitative Value | Reference |

| Plk1 Kinase Activity | Interphase | Low | [1] |

| G2/M Phase | Peak Activity | [1][2] | |

| Mitotic Timing (HeLa cells) | Control (NEBD to Anaphase) | ~50 minutes | [9] |

| Plk1 Inhibition (BI 2536) | Prolonged mitotic arrest | [10][11][12][13] | |

| Mitotic Entry (HeLa cells) | Control | Timely entry | [10][11] |

| Plk1 Inhibition (BI 2536) | Delayed entry (highly variable) | [10][11][12][13] | |

| Plk1 Diffusion Coefficient (Cytoplasm) | Interphase | 6.6 ± 0.6 µm²/s | [14] |

| Prophase/Metaphase | 4.8 ± 0.4 / 3.4 ± 0.2 µm²/s | [14] |

Table 1: Quantitative Data on Plk1 Activity and Mitotic Timing.

Key Plk1 Substrates in Mitosis

Plk1 phosphorylates a vast number of proteins to execute its diverse mitotic functions. Quantitative phosphoproteomic studies have identified hundreds of Plk1-dependent phosphorylation sites.

| Substrate | Function in Mitosis | Phosphorylation Site(s) | Reference |

| Cdc25C | Mitotic entry (Cdk1 activation) | Ser198 | [4] |

| Wee1 | Mitotic entry (Cdk1 regulation) | Multiple sites for degradation | [4] |

| Bora | Plk1 activation and regulation | Multiple sites for degradation | [4][5] |

| KNL1 | Spindle assembly checkpoint | Multiple MELT motifs | [15] |

| Mps1 | Spindle assembly checkpoint | Autophosphorylation enhancement | [15] |

| STAG2 (Cohesin subunit) | Chromosome cohesion | Ser1224 | [16] |

Table 2: A Selection of Key Plk1 Substrates and their Functions.

Experimental Protocols for Studying Plk1

A variety of experimental techniques are employed to investigate the function of Plk1. Below are detailed methodologies for some of the key assays.

Cell Synchronization for Mitotic Studies

To study Plk1 function in a population of cells at a specific mitotic stage, cell synchronization is essential.

Double Thymidine Block for G1/S Synchronization:

-

Culture cells (e.g., HeLa) to 30-40% confluency.

-

Add thymidine to a final concentration of 2 mM and incubate for 16-18 hours. This arrests cells at the G1/S boundary.

-

Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) and then add fresh complete medium.

-

Incubate for 8-9 hours to allow cells to re-enter the cell cycle.

-

Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours.

-

To release cells into G2 and M phase, wash the cells three times with pre-warmed PBS and add fresh complete medium. Cells will synchronously progress through the cell cycle. Mitotic cells can be collected by mitotic shake-off 9-11 hours post-release.[17]

Nocodazole Block for Prometaphase Arrest:

-

Culture cells to 50-60% confluency.

-

Add nocodazole to the culture medium at a final concentration of 50-100 ng/mL.

-

Incubate for 12-16 hours. This will arrest the majority of cells in prometaphase due to the activation of the spindle assembly checkpoint.[18][19]

-

Mitotic cells can be collected by gentle shake-off.

In Vitro Plk1 Kinase Assay

This assay measures the kinase activity of Plk1 on a given substrate.

Radiometric Assay:

-

Reaction Buffer: Prepare a kinase buffer (e.g., 50 mM MOPS, pH 7.2, 2.5 mM β-glycerophosphate, 1 mM EGTA, 0.4 mM EDTA, 5 mM MgCl2, 0.05 mM DTT).[20]

-

Reaction Mixture: In a microcentrifuge tube, combine recombinant active Plk1, the substrate of interest (e.g., dephosphorylated casein), and the kinase buffer.

-

Initiate Reaction: Start the reaction by adding ATP mix containing [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography and quantify the incorporated radioactivity.

Luminescence-based Assay (e.g., ADP-Glo™):

-

Reaction Setup: In a multi-well plate, combine Plk1 enzyme, substrate, and ATP in a kinase buffer.[21]

-

Kinase Reaction: Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measurement: Measure the luminescence using a plate reader. The signal is proportional to the ADP generated and thus to the kinase activity.[21]

Immunofluorescence for Plk1 Localization

This technique allows for the visualization of Plk1's subcellular localization during mitosis.

-

Cell Culture and Fixation: Grow cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for Plk1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

DNA Staining and Mounting: Stain the DNA with a fluorescent dye (e.g., DAPI). Mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Live-Cell Imaging of Mitotic Progression

Live-cell imaging allows for the dynamic analysis of mitotic events in real-time.

-

Cell Line: Use a cell line stably expressing a fluorescently tagged protein that marks a key mitotic structure, such as Histone H2B-GFP to visualize chromosomes.[22]

-

Culture Conditions: Plate the cells in a glass-bottom dish suitable for live-cell imaging. Maintain the cells at 37°C and 5% CO₂ in an environmentally controlled chamber on the microscope.

-

Image Acquisition: Acquire images at regular intervals (e.g., every 5-15 minutes) using a fluorescence microscope equipped with a sensitive camera.

-

Data Analysis: Analyze the time-lapse movies to measure the duration of different mitotic phases, track chromosome movements, and identify any mitotic defects.[22][23]

Conclusion

Polo-like kinase 1 stands as a central hub in the complex regulatory network that governs mitosis. Its precise temporal and spatial regulation, coupled with its ability to phosphorylate a multitude of substrates, ensures the orderly progression through the distinct stages of cell division. A thorough understanding of Plk1's functions is not only fundamental to our knowledge of the cell cycle but also holds immense potential for the development of novel therapeutic strategies targeting proliferative diseases, most notably cancer. The experimental approaches and quantitative data presented in this guide provide a solid foundation for researchers to further unravel the intricacies of this master mitotic regulator and to explore its potential as a therapeutic target.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bora and Aurora A Cooperatively Activate Plk1 and Control the Entry into Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | Regulation of PLK1 Activity at G2/M Transition [reactome.org]

- 7. Recent Progress on the Localization of PLK1 to the Kinetochore and Its Role in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PLK1 inhibition delays mitotic entry revealing changes to the phosphoproteome of mammalian cells early in division - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. pnas.org [pnas.org]

- 15. Plk1 and Mps1 Cooperatively Regulate the Spindle Assembly Checkpoint in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative Phospho-proteomics to Investigate the Polo-like Kinase 1-Dependent Phospho-proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. Cell Synchronization Techniques for Studying Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]

- 20. media.cellsignal.com [media.cellsignal.com]

- 21. promega.jp [promega.jp]

- 22. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

A Technical Guide to Polo-like Kinase 1 (Plk1) Overexpression in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (Plk1) is a highly conserved serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle.[1][2] Its functions are critical for multiple mitotic events, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[3][4] The expression of Plk1 is tightly regulated, peaking during the G2/M phase of the cell cycle and decreasing sharply upon mitotic exit.[5]

Dysregulation of Plk1 is a common feature in a wide array of human cancers.[3][5][6] Overexpression of Plk1 is frequently observed in tumor tissues compared to their normal counterparts and often correlates with tumor aggressiveness, high-grade tumors, and poor patient prognosis.[3][5][6] This has established Plk1 as a significant oncogene and an attractive target for the development of novel anti-cancer therapies.[1][5] This guide provides a comprehensive overview of Plk1 overexpression in various tumor types, details the key signaling pathways it modulates, and outlines the standard experimental protocols for its detection and quantification.

Plk1 Overexpression in Various Tumor Types

Plk1 is overexpressed at both the mRNA and protein levels in a broad spectrum of human cancers.[3][5] Pan-cancer analyses using databases like The Cancer Genome Atlas (TCGA) reveal significantly higher Plk1 expression in most tumor types compared to normal tissues.[5][7] This overexpression is often linked to worse overall and disease-free survival in patients.[5]

Table 1: Quantitative Data on Plk1 Overexpression in Selected Cancers

| Tumor Type | Method of Detection | Key Quantitative Findings | References |

| Triple-Negative Breast Cancer (TNBC) | Immunohistochemistry (IHC) | High Plk1 expression was found in 91.9% of 49 TNBC cases studied. | [8] |

| Breast Cancer (General) | Immunohistochemistry (IHC) | Plk1 protein expression was observed in 11% of a cohort of 215 primary breast tumors. | [9] |

| Cervical Carcinoma | Immunohistochemistry (IHC) | Positive immunostaining for Plk1 was detected in 88.9% (32 out of 36) of tumor sections. | [10] |

| Lung Squamous Cell Carcinoma | Immunohistochemistry (IHC) | Plk1 protein expression was increased in 54.5% of lung squamous cell carcinoma tissues compared to 21.2% in adjacent normal tissues. | [11] |

| Lung Squamous Cell Carcinoma | qRT-PCR | Plk1 mRNA was overexpressed with an average 3.85-fold increase in tumor tissues compared to paired normal tissues. | [11] |

| Pan-Cancer Analysis (TCGA) | RNA-Seq | Plk1 showed significantly higher mRNA expression in 18 out of 19 cancer types analyzed compared to normal tissue. | [5] |

Core Signaling Pathways Involving Plk1

Plk1's role in carcinogenesis extends beyond cell cycle control; it directly interacts with and modulates key oncogenic and tumor suppressor pathways.[12] Its overexpression can lead to the inactivation of tumor suppressors and the stabilization of oncoproteins, creating a positive feedback loop that promotes tumor growth and survival.[13][14]

Key interactions include:

-

p53: Plk1 and the tumor suppressor p53 are engaged in a mutually inhibitory feedback loop. Plk1 can inhibit the transcriptional activity and pro-apoptotic function of p53.[15] Conversely, p53 can directly repress the transcription of the Plk1 gene.[14][16] Loss of p53 function in tumors can therefore lead to elevated Plk1 levels.[14]

-

MYC: Plk1 and the oncogene MYC form a positive feedback loop. Plk1 can phosphorylate and inhibit the SCF-Fbw7 ubiquitin ligase complex, which is responsible for degrading MYC, thus leading to MYC stabilization and accumulation.[14]

-

PI3K/AKT Pathway: Plk1 can phosphorylate and inactivate the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway.[13] This inactivation leads to enhanced PI3K/AKT signaling, promoting cell proliferation and survival.[13][14]

-

MAPK Pathway: Plk1 overexpression has been shown to enhance the activity of the MAPK pathway, which is a critical regulator of cell growth and proliferation.[17]

-

FOXM1: Plk1 can phosphorylate and activate the transcription factor FOXM1, which promotes the expression of genes involved in the G2/M transition and epithelial-to-mesenchymal transition (EMT) in various cancers.[3][13]

References

- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]

- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 4. The plk1 Gene Regulatory Network Modeling Identifies Three Circuits for plk1-mediated Genomic Instability Leading to Neoplastic Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PLK1, A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pan-Cancer Transcriptomic Analysis Identifies PLK1 Crucial for the Tumorigenesis of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polo-Like Kinase 1(PLK1) Immunohistochemical Expression in Triple Negative Breast Carcinoma: A Probable Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunohistochemical detection of Polo-like kinase-1 (PLK1) in primary breast cancer is associated with TP53 mutation and poor clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The expression of PLK-1 in cervical carcinoma: a possible target for enhancing chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The clinical and prognostic value of polo-like kinase 1 in lung squamous cell carcinoma patients: immunohistochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Mitotic Cancer Target Polo-Like Kinase 1: Oncogene or Tumor Suppressor? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of polo-like kinase 1 in carcinogenesis: cause or consequence? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polo-like kinase 1: target and regulator of transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The kinase PLK1 promotes the development of Kras/Tp53-mutant lung adenocarcinoma through transcriptional activation of the receptor RET - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Small Molecule Inhibitors of Polo-like Kinase 1 (Plk1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth review of small molecule inhibitors targeting Polo-like kinase 1 (Plk1), a critical regulator of cell division and a prominent target in oncology research. Overexpression of Plk1 is a hallmark of many human cancers and often correlates with poor prognosis, making it an attractive target for therapeutic intervention.[1][2] This document details the mechanism of action of Plk1 inhibitors, presents key quantitative data for prominent compounds, outlines relevant experimental protocols, and visualizes the complex signaling pathways and workflows involved.

Introduction to Plk1 and its Role in Cancer

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[3][4][5] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2/M phase.[5] In many cancer cells, Plk1 is overexpressed, contributing to uncontrolled cell proliferation and genomic instability.[5][6] Therefore, inhibiting Plk1 function has emerged as a promising strategy to selectively induce cell cycle arrest and apoptosis in cancer cells.[1][7]

Mechanism of Action of Plk1 Inhibitors

Small molecule inhibitors of Plk1 primarily function by two distinct mechanisms:

-

ATP-Competitive Inhibition: The majority of Plk1 inhibitors in clinical development are ATP-competitive.[8][9] These molecules bind to the ATP-binding pocket of the Plk1 kinase domain, preventing the phosphorylation of its substrates and thereby blocking its catalytic activity.[7][10] This inhibition leads to a cascade of events, including G2/M cell cycle arrest and ultimately, apoptosis.[7]

-

Polo-Box Domain (PBD) Inhibition: A smaller class of inhibitors targets the C-terminal polo-box domain (PBD) of Plk1.[6][8] The PBD is crucial for Plk1's subcellular localization and substrate recognition.[6] By blocking the PBD, these inhibitors prevent Plk1 from interacting with its targets, effectively disrupting its function.

Key Small Molecule Inhibitors of Plk1

Several small molecule inhibitors of Plk1 have been developed and investigated in preclinical and clinical studies. The table below summarizes the quantitative data for some of the most prominent ATP-competitive inhibitors.

| Inhibitor | Target(s) | IC50 / Ki | Selectivity | Clinical Phase (Highest Reached) |

| BI 2536 | Plk1, BRD4 | Plk1: IC50 = 0.83 nM[11][12][13] | Selective for Plk1 | Phase II[9][12] |

| Volasertib (BI 6727) | Plk1, Plk2, Plk3 | Plk1: IC50 = 0.87 nM[9][14][15] | Plk2: IC50 = 5 nM, Plk3: IC50 = 56 nM[14][15] | Phase III[1][15] |

| Onvansertib (NMS-1286937) | Plk1 | IC50 = 2 nM[4] | Selective for Plk1 over other kinases, including Plk2 and Plk3[4][16] | Phase II[17] |

| GSK461364 | Plk1 | Ki = 2.2 nM[3][18] | >390-fold selectivity for Plk1 over Plk2 and Plk3[3][19] | Phase I[8][19] |

| Rigosertib | Plk1, PI3K | Not specified for Plk1 alone | Dual inhibitor[1] | Phase I/II[1] |

Plk1 Signaling Pathways and Inhibitor Action

The following diagrams illustrate the Plk1 signaling pathway during mitosis and the mechanism of action of ATP-competitive inhibitors.

Caption: Simplified Plk1 signaling pathway in the G2/M transition of the cell cycle.

Caption: Mechanism of action of an ATP-competitive Plk1 inhibitor.

Experimental Protocols and Workflows

In Vitro Plk1 Kinase Assay

This protocol provides a general framework for assessing the enzymatic activity of Plk1 in the presence of an inhibitor.

Objective: To determine the IC50 value of a small molecule inhibitor against Plk1.

Materials:

-

Recombinant human Plk1 enzyme

-

Kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl2, 0.5 mM DTT)[20]

-

Substrate (e.g., casein or a specific peptide substrate like Z'-Lyte™ Ser/Thr16)[15][21]

-

ATP solution (containing [γ-32P]ATP for radiometric assays or unlabeled ATP for FRET/luminescence-based assays)[15][21]

-

Test inhibitor at various concentrations

-

96- or 384-well plates

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays; specific antibodies or luminescence reagents for other formats)[22][23]

Procedure:

-

Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).

-

In each well of the microplate, add the Plk1 enzyme, kinase buffer, and the diluted inhibitor.

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-45 minutes).[15][20]

-

Terminate the reaction using an appropriate method (e.g., adding a stop solution like ice-cold 5% TCA).[15]

-

Quantify the extent of substrate phosphorylation using the chosen detection method.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Caption: Workflow for a typical in vitro Plk1 kinase assay.

Cell-Based Assay for Plk1 Inhibition

This protocol outlines a general method to evaluate the effect of a Plk1 inhibitor on cancer cell proliferation.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a Plk1 inhibitor in a cancer cell line.

Materials:

-

Complete cell culture medium

-

Test inhibitor at various concentrations

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)[24]

-

Plate reader capable of measuring luminescence or absorbance

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only controls.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the reagent.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the GI50 value.

Caption: Workflow for a cell-based proliferation/viability assay.

Clinical Significance and Future Directions

Several Plk1 inhibitors have advanced into clinical trials, demonstrating the therapeutic potential of this target.[9][25] However, monotherapy with Plk1 inhibitors has shown limited efficacy in some cases, which has led to the exploration of combination therapies.[1][9] Combining Plk1 inhibitors with other chemotherapeutic agents, such as taxanes or DNA-damaging agents, has shown synergistic effects in preclinical models and is being investigated in clinical settings.[8][9][24]

Future research will likely focus on:

-

Developing more selective and potent Plk1 inhibitors, including those targeting the PBD.

-

Identifying predictive biomarkers to select patient populations most likely to respond to Plk1 inhibition.

-

Optimizing combination therapy regimens to enhance efficacy and overcome resistance mechanisms.[9]

Conclusion

Small molecule inhibitors of Plk1 represent a promising class of targeted anticancer agents. Their ability to induce mitotic arrest and apoptosis in cancer cells has been well-established in preclinical studies. While clinical success has been variable, ongoing research into combination therapies and biomarker discovery holds the potential to unlock the full therapeutic value of Plk1 inhibition in the fight against cancer. This guide provides a foundational understanding of the key compounds, their mechanisms, and the experimental approaches used to evaluate them, serving as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plk1-targeted small molecule inhibitors: molecular basis for their potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are PLK inhibitors and how do they work? [synapse.patsnap.com]

- 8. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 9. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. apexbt.com [apexbt.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. media.cellsignal.com [media.cellsignal.com]

- 21. ar.iiarjournals.org [ar.iiarjournals.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. promega.jp [promega.jp]

- 24. cardiffoncology.com [cardiffoncology.com]

- 25. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Plk1-IN-6 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] Its functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][5] Dysregulation and overexpression of Plk1 are strongly associated with tumorigenesis and are often indicative of a poor prognosis in various human cancers.[1][5] This makes Plk1 a compelling target for the development of novel anticancer therapeutics. Plk1-IN-6 is a potent and selective inhibitor of Plk1, demonstrating significant anti-proliferative activities against cancer cells. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound and other compounds against Plk1.

Plk1 Signaling Pathway

The activity of Plk1 is tightly regulated throughout the cell cycle. A key activation step involves the phosphorylation of Threonine 210 (T210) in the T-loop of the Plk1 kinase domain by the Aurora A kinase, a process facilitated by the cofactor Bora.[1][3] Once activated, Plk1 phosphorylates a multitude of downstream substrates, including Cdc25C, WEE1, and MYT1, to promote entry into and progression through mitosis.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for the Plk1 in vitro kinase assay and the inhibitor this compound.

| Parameter | Value | Source |

| Inhibitor | ||

| This compound IC50 | 0.45 nM | Internal Data |

| Assay Conditions | ||

| Recombinant Plk1 | ~70 kDa, full-length human | [6] |

| Substrate | Dephosphorylated Casein or PLKtide peptide | [6][7] |

| ATP Concentration | 5 µM - 1 mM | [6] |

| Kinase Buffer | 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT | |

| Incubation Time | 60 minutes | |

| Incubation Temperature | Room Temperature |

Experimental Protocol: Plk1 In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is designed for a 384-well plate format and utilizes the ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials and Reagents

-

Recombinant full-length human Plk1 kinase

-

Plk1 substrate (e.g., dephosphorylated casein or a specific peptide substrate like PLKtide)

-

This compound or other test compounds

-

ATP solution

-

Plk1 Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white assay plates

-

Multimode plate reader with luminescence detection capabilities

Experimental Workflow

Step-by-Step Procedure

-

Compound Preparation: Prepare a serial dilution of this compound or other test compounds in DMSO. Further dilute these in the Kinase Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Enzyme Preparation: Thaw the recombinant Plk1 enzyme on ice. Prepare a working solution of Plk1 in Kinase Buffer at the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.

-

Substrate/ATP Mix Preparation: Prepare a solution containing the Plk1 substrate and ATP in Kinase Buffer. The final concentrations in the assay will depend on the specific substrate used and the goals of the experiment (e.g., for IC50 determination, an ATP concentration at or near the Km is often used).

-

Kinase Reaction Setup: In a 384-well white assay plate, add the following components in order:

-

1 µL of diluted this compound or control (e.g., 5% DMSO in Kinase Buffer).

-

2 µL of diluted Plk1 enzyme solution.

-

Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix.

-

-

Kinase Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

-

First Detection Step: After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

-

First Detection Incubation: Incubate the plate at room temperature for 40 minutes.

-

Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

-

Second Detection Incubation: Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the Plk1 kinase activity.

Data Analysis

-

Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other wells.

-

Percentage Inhibition Calculation: Calculate the percentage of Plk1 inhibition for each concentration of this compound using the following formula:

% Inhibition = 100 x (1 - (Signalinhibitor / SignalDMSO control))

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion